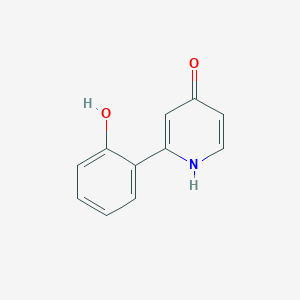
6-Amino-3-(2-formylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(2-formylphenyl)picolinic acid, 95% (6-AAPA, 95%) is a synthetic organic chemical compound that has a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 185.21 g/mol and a melting point of 142-144°C. 6-AAPA, 95% is a derivative of picolinic acid, which is a naturally occurring compound found in plants and animals, and is also known as 3-pyridinecarboxylic acid. It is a versatile compound that has been used in a variety of scientific research applications, including biochemical and physiological studies, drug discovery and development, and as a reagent in various laboratory experiments.
科学研究应用
6-AAPA, 95% has a wide range of applications in scientific research. It has been used in biochemical and physiological studies, as well as in drug discovery and development. In addition, it has been used as a reagent in various laboratory experiments, such as in the synthesis of other compounds, or as a catalyst in reactions. It has also been used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals.
作用机制
The mechanism of action of 6-AAPA, 95% is not fully understood. However, it is believed to act as a proton donor, which can be used to catalyze reactions in the laboratory. It is also believed to be involved in the regulation of cellular metabolism, as well as in the synthesis of proteins, lipids, and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-AAPA, 95% are not fully understood. However, it is believed to have a role in the regulation of cellular metabolism, as well as in the synthesis of proteins, lipids, and other molecules. It has also been suggested that it may act as an antioxidant, which could potentially have beneficial effects on human health.
实验室实验的优点和局限性
6-AAPA, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound to purchase, and it is also easy to synthesize in the laboratory. In addition, it is a versatile compound that can be used in a variety of experiments, including biochemical and physiological studies, drug discovery and development, and as a reagent in various laboratory experiments.
However, there are also some limitations to using 6-AAPA, 95% in laboratory experiments. It is a relatively unstable compound, and it can be easily degraded by heat or light. In addition, it can be toxic if ingested, and it can cause skin and eye irritation if it comes into contact with the skin or eyes.
未来方向
There are a number of potential future directions for the use of 6-AAPA, 95% in scientific research. It could be used in the development of new drugs, or as a reagent in laboratory experiments. It could also be used in the synthesis of new compounds, or as a catalyst in reactions. In addition, it could be used in biochemical and physiological studies, or as an antioxidant in human health studies. Finally, it could be used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals.
合成方法
6-AAPA, 95% can be synthesized in the laboratory using a variety of methods. The most common method is to react 3-pyridinecarboxylic acid with a formylating agent, such as formaldehyde, in the presence of a base, such as potassium carbonate. This reaction produces 6-AAPA, 95%, which can then be purified by recrystallization. Other methods of synthesis include using a substituted phenylhydrazine as a formylating agent, or reacting 3-pyridinecarboxylic acid with a formyl halide in the presence of an acid catalyst.
属性
IUPAC Name |
6-amino-3-(2-formylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-11-6-5-10(12(15-11)13(17)18)9-4-2-1-3-8(9)7-16/h1-7H,(H2,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLNYMZURIVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














